molecular formula C22H32N2O2 B11175404 1-[4-(3,5-Dimethylpiperidine-1-carbonyl)benzoyl]-3,5-dimethylpiperidine

1-[4-(3,5-Dimethylpiperidine-1-carbonyl)benzoyl]-3,5-dimethylpiperidine

Cat. No.: B11175404
M. Wt: 356.5 g/mol
InChI Key: MXMJXVPQRCZEFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(3,5-Dimethylpiperidine-1-carbonyl)benzoyl]-3,5-dimethylpiperidine is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3,5-Dimethylpiperidine-1-carbonyl)benzoyl]-3,5-dimethylpiperidine typically involves the reaction of 3,5-dimethylpiperidine with 4-(3,5-dimethylpiperidine-1-carbonyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvent recovery and recycling are also important considerations in the industrial production to reduce waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3,5-Dimethylpiperidine-1-carbonyl)benzoyl]-3,5-dimethylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols can replace the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-[4-(3,5-Dimethylpiperidine-1-carbonyl)benzoyl]-3,5-dimethylpiperidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

    Material Science: The compound is used in the development of novel polymers and materials with specific properties.

    Biological Studies: It serves as a tool compound in studying the biological activity of piperidine derivatives and their interactions with biological targets.

Mechanism of Action

The mechanism of action of 1-[4-(3,5-Dimethylpiperidine-1-carbonyl)benzoyl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(3,5-Dimethylpiperidine-1-carbonyl)benzoyl]-3,5-dimethylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzoyl group and the dimethylpiperidine moiety enhances its stability and reactivity compared to other piperidine derivatives.

Properties

Molecular Formula

C22H32N2O2

Molecular Weight

356.5 g/mol

IUPAC Name

[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-(3,5-dimethylpiperidin-1-yl)methanone

InChI

InChI=1S/C22H32N2O2/c1-15-9-16(2)12-23(11-15)21(25)19-5-7-20(8-6-19)22(26)24-13-17(3)10-18(4)14-24/h5-8,15-18H,9-14H2,1-4H3

InChI Key

MXMJXVPQRCZEFW-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC=C(C=C2)C(=O)N3CC(CC(C3)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.